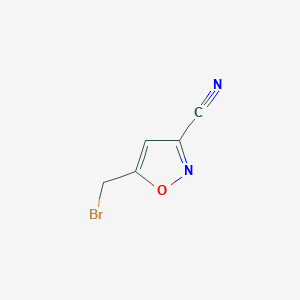

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Description

BenchChem offers high-quality 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-2-5-1-4(3-7)8-9-5/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAZKPJMKOVRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Bromomethyl)isoxazole-3-carbonitrile: A Technical Guide for Advanced Synthesis

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(Bromomethyl)isoxazole-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and novel material synthesis. While specific experimental data on its melting and boiling points are not publicly available, this document synthesizes information on its known properties, outlines plausible synthetic strategies, and discusses its reactivity and safe handling based on established principles of isoxazole chemistry.

Physicochemical Properties and Characterization

5-(Bromomethyl)isoxazole-3-carbonitrile is a multifaceted molecule characterized by the presence of a reactive bromomethyl group and a cyano moiety on the isoxazole core. These functional groups make it a valuable building block for introducing the isoxazole scaffold into larger, more complex structures.

Physical State and Appearance

Commercial suppliers describe 5-(Bromomethyl)isoxazole-3-carbonitrile (CAS RN: 1378835-68-7) as a tan solid or semi-solid at room temperature.[1][2] The lack of a precise melting point in the available literature and commercial data suggests potential thermal instability, a common characteristic of reactive bromomethylated heterocyclic compounds.[1][2] It is plausible that the compound may decompose upon heating, making the determination of a sharp melting point or a boiling point challenging.

Solubility and Storage

Detailed solubility data is not widely published. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. It is recommended to store the compound in a dry, well-sealed container at room temperature (20 to 22 °C).[1][2]

Spectroscopic Data

-

¹H NMR: A characteristic singlet for the bromomethyl protons (CH₂Br) would be expected, likely in the range of 4.5-5.0 ppm. Protons on the isoxazole ring would also produce characteristic signals.

-

¹³C NMR: Resonances for the carbon of the bromomethyl group, the nitrile carbon, and the carbons of the isoxazole ring would be present.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N) would be observed around 2230-2260 cm⁻¹.

A summary of the known and expected physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1378835-68-7 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O | [1][2] |

| Molecular Weight | 187.00 g/mol | [1][2] |

| Physical State | Tan solid or semi-solid | [1][2] |

| Melting Point | Not Available | [1][2] |

| Boiling Point | Not Available | [1][2] |

| Storage | Sealed in dry, Store at room temperature (20 to 22 °C) | [1][2] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 5-(Bromomethyl)isoxazole-3-carbonitrile is not published in readily accessible scientific literature, its synthesis can be conceptualized based on established methods for constructing 3,5-disubstituted isoxazoles. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of bromoacetonitrile oxide with an appropriate alkyne. The general workflow is depicted below.

Caption: Plausible synthetic workflow for 5-(Bromomethyl)isoxazole-3-carbonitrile.

Experimental Protocol Considerations

-

Generation of Bromoacetonitrile Oxide: Bromoacetonitrile oxide can be generated in situ from bromoacetaldoxime by treatment with an oxidizing agent such as N-chlorosuccinimide (NCS) in the presence of a base like pyridine.

-

Cycloaddition Partner: The choice of the alkyne partner is crucial for introducing the nitrile group at the 3-position. Propargyl alcohol could be used, followed by oxidation of the resulting hydroxymethyl group to a carboxylic acid and subsequent conversion to the nitrile. Alternatively, a more direct approach using an alkyne already bearing a protected or precursor cyano group could be employed.

-

Reaction Conditions: 1,3-dipolar cycloaddition reactions are typically carried out in aprotic solvents at room temperature or with gentle heating.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by recrystallization if a solid is obtained.

Reactivity and Synthetic Applications

The synthetic utility of 5-(Bromomethyl)isoxazole-3-carbonitrile stems from the reactivity of its two key functional groups.

Reactivity of the Bromomethyl Group

The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 5-position of the isoxazole ring. Common transformations include:

-

Etherification: Reaction with alcohols or phenols in the presence of a base to form ethers.

-

Esterification: Reaction with carboxylates to form esters.

-

Alkylation: Reaction with amines to yield substituted aminomethylisoxazoles.

-

Wittig Reaction: Conversion to the corresponding phosphonium salt for subsequent olefination reactions.

Caption: Reactivity of the bromomethyl group.

Reactivity of the Cyano Group

The nitrile functionality can undergo a variety of transformations, providing another handle for molecular elaboration. These include:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction to an aminomethyl group using reducing agents like lithium aluminum hydride.

-

Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazoles.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 5-(Bromomethyl)isoxazole-3-carbonitrile is not consistently available from all suppliers, the hazards can be inferred from analogous structures.[3] Bromomethylated compounds are often lachrymators and skin irritants. The isoxazole core, while generally stable, can release toxic oxides of nitrogen upon decomposition.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

5-(Bromomethyl)isoxazole-3-carbonitrile is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Although its melting and boiling points are not documented, its utility lies in the versatile reactivity of its bromomethyl and cyano functional groups. Researchers employing this compound should rely on the established principles of isoxazole chemistry for its synthesis and further transformation, while adhering to stringent safety protocols due to its potential as an irritant and lachrymator. Further investigation into its physical properties and the development of optimized synthetic routes will undoubtedly enhance its application in creating novel and functional molecules.

References

-

Autech Crystal Co., Limited. 5-(Bromomethyl)isoxazole-3-carbonitrile. [Link]

Sources

Orthogonal Reactivity in Heterocyclic Scaffolds: A Technical Guide to Nitrile and Alkyl Bromide Building Blocks in Drug Discovery

Introduction

In the intricate landscape of medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. The ability to rapidly assemble complex, three-dimensional structures with diverse functionalities is a cornerstone of modern pharmaceutical research.[1] Heterocyclic compounds form the backbone of a vast number of approved drugs, prized for their ability to engage with biological targets through a variety of interactions.[2][3][4] This guide delves into a particularly powerful class of synthons: heterocyclic building blocks bearing both a nitrile and an alkyl bromide functional group.

The strategic incorporation of these two distinct "handles" onto a single heterocyclic core provides a platform for orthogonal synthesis. The nitrile group, a versatile precursor for a range of nitrogen-containing functionalities and a valuable pharmacophore in its own right, offers a different reactivity profile to the alkyl bromide, a potent electrophile primed for nucleophilic substitution.[5][6] This duality allows for a stepwise and controlled elaboration of the molecular scaffold, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of these invaluable building blocks, offering both foundational knowledge and practical, field-proven protocols for researchers at the forefront of drug development.

Core Concepts: Understanding the Functional Handles

The utility of these bifunctional building blocks stems from the distinct and predictable reactivity of the nitrile and alkyl bromide groups. Understanding their individual characteristics is key to harnessing their combined potential.

The Nitrile Group: A Versatile Modulator of Reactivity and Bioactivity

The nitrile (-C≡N) group is more than just a synthetic handle; it is a recognized pharmacophore present in over 30 marketed pharmaceuticals.[7][8] Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor, mimicking the interactions of carbonyls or hydroxyl groups, while often enhancing metabolic stability.[9][10] From a synthetic perspective, the nitrile group is a robust and versatile precursor, capable of undergoing a variety of transformations to yield other important functional groups and heterocycles.[1][11]

Key transformations of the nitrile group include:

-

Hydrolysis: Conversion to carboxylic acids or amides.

-

Reduction: Formation of primary amines.

-

Cycloaddition: Reaction with azides to form tetrazoles, a key reaction in "click chemistry".[12][13]

-

Multicomponent Reactions: Participation in reactions like the Ugi and Passerini reactions to build complex molecular frameworks.[5][14][15]

The Alkyl Bromide Group: A Gateway to Molecular Diversification

The alkyl bromide, particularly a benzylic or heteroaromatic methyl bromide, serves as a powerful electrophilic handle. The carbon-bromine bond is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles.[6] This functionality is predominantly utilized in bimolecular nucleophilic substitution (SN2) reactions, which proceed with inversion of stereochemistry and provide a reliable method for introducing new substituents and extending molecular scaffolds.[4][5] The bromide is an excellent leaving group, facilitating these transformations under relatively mild conditions.[16]

Synthesis of Heterocyclic Building Blocks with Nitrile and Alkyl Bromide Handles

The creation of these bifunctional building blocks requires a synthetic strategy that allows for the selective introduction of both the nitrile and the alkyl bromide functionalities. The specific approach will depend on the nature of the heterocyclic core and the desired substitution pattern.

General Synthetic Strategies

-

Introduction of the Nitrile Group:

-

Sandmeyer Reaction: Diazotization of a primary aromatic amine followed by treatment with a cyanide salt (e.g., CuCN).

-

Palladium-Catalyzed Cyanation: Cross-coupling of a heteroaryl halide (chloride or bromide) with a cyanide source, such as zinc cyanide (Zn(CN)2).[8] This method offers broad functional group tolerance.

-

Dehydration of Amides or Oximes: A classic method for nitrile synthesis.[17]

-

-

Introduction of the Alkyl Bromide Group:

-

Radical Bromination: The most common method involves the bromination of a methyl-substituted heterocycle using a radical initiator like N-bromosuccinimide (NBS) and a light or heat source.

-

Case Study: Multi-Step Synthesis of 2-(4-Bromomethylphenyl)-3-cyanopyridine

A prime example of a bifunctional heterocyclic building block is 2-(4-bromomethylphenyl)-3-cyanopyridine. Its synthesis showcases a logical sequence of reactions to construct the desired scaffold.[12]

This multi-step synthesis highlights the conversion of readily available starting materials into a complex building block, with the final two steps involving a Suzuki coupling to introduce the phenyl ring and a radical bromination to install the alkyl bromide handle.[12]

Orthogonal Reactivity and Applications in Synthesis

The true power of these bifunctional building blocks lies in their capacity for selective, sequential reactions. The alkyl bromide is highly susceptible to nucleophilic attack, while the nitrile group is generally unreactive under these conditions. Conversely, the nitrile can be transformed under conditions that leave the alkyl bromide untouched.

Sequential Functionalization Workflow

Application 1: Nucleophilic Substitution at the Alkyl Bromide

The primary reaction of the alkyl bromide handle is nucleophilic substitution, typically following an SN2 mechanism.[4] This reaction is highly reliable for constructing new carbon-heteroatom or carbon-carbon bonds.

General SN2 Reaction Mechanism:

A wide variety of nucleophiles can be employed to introduce diverse functionalities, as summarized in the table below.

| Nucleophile (Nu-H or Nu⁻) | Resulting Functional Group (-CH₂-Nu) |

| R-OH / R-O⁻ (Alcohol/Alkoxide) | Ether (-CH₂-OR) |

| R-SH / R-S⁻ (Thiol/Thiolate) | Thioether (-CH₂-SR) |

| R-NH₂ (Primary Amine) | Secondary Amine (-CH₂-NHR) |

| N₃⁻ (Azide) | Azide (-CH₂-N₃) |

| CN⁻ (Cyanide) | Nitrile (-CH₂-CN) |

| R-COO⁻ (Carboxylate) | Ester (-CH₂-OOCR) |

Application 2: Transformations of the Nitrile Group

The nitrile group can be converted into various other functionalities, often under conditions that do not affect the alkyl bromide. A particularly useful transformation in medicinal chemistry is the [3+2] cycloaddition with an azide to form a tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids.

Nitrile to Tetrazole Conversion:

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol

This protocol describes the synthesis of an ether linkage, a common motif in drug candidates.

Materials:

-

Heterocyclic building block with nitrile and alkyl bromide handles (1.0 eq)

-

Substituted phenol (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic building block (1.0 eq), substituted phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Protocol 2: Synthesis of a 5-Substituted Tetrazole from a Nitrile

This protocol details the conversion of the nitrile functionality into a tetrazole ring using sodium azide.

Materials:

-

Nitrile-containing heterocyclic compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the nitrile-containing heterocyclic compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the desired tetrazole.

Conclusion: The Power of Bifunctional Heterocyclic Building Blocks

Heterocyclic building blocks equipped with both nitrile and alkyl bromide functional handles represent a powerful and versatile platform for modern drug discovery. Their predictable and orthogonal reactivity allows for a modular and efficient approach to the synthesis of complex, highly functionalized molecules. By enabling late-stage diversification through nucleophilic substitution at the alkyl bromide and offering a range of transformations for the nitrile group, these synthons empower medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship studies. The continued development and application of such sophisticated building blocks will undoubtedly accelerate the discovery of new therapeutic agents.

References

-

Longdom.org. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Available from: [Link]

-

Soheili, A. et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available from: [Link]

-

NSF Public Access Repository. (2018). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Available from: [Link]

-

Knochel, P. et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

D'Amato, E. M. & Garg, N. K. (2018). Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products. Chemical Communications. Available from: [Link]

-

Bentham Science Publisher. (2021). Application of Nitriles on the Synthesis of 5- Membered Azaheterocycles: An Update from 2014 to 2020. Available from: [Link]

-

Fleming, F. F. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

-

Fleming, F. F. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

-

Blogging, A. (Year unavailable). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Available from: [Link]

-

Klán, P. et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. Available from: [Link]

-

Dömling, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available from: [Link]

-

da Silva, W. A. et al. (2015). Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. Journal of the Brazilian Chemical Society. Available from: [Link]

-

International Journal of Scientific Research in Science and Technology. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Available from: [Link]

-

Soheili, A. et al. (2003). Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. Available from: [Link]

-

Lipshutz, B. H., Chung, D. W. & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available from: [Link]

-

Chen, J. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available from: [Link]

-

Chen, J. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available from: [Link]

-

Delso, I. et al. (2008). Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

-

da Silva, W. A. et al. (2019). Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Kumar, V. et al. (2020). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available from: [Link]

-

Bakos, E. et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen. Available from: [Link]

-

Ibrahim, N. S., Abed, N. M. & Kandeel, Z. E. (Year unavailable). NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. Available from: [Link]

-

Research Communities. (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Available from: [Link]

-

Garg, N. K. et al. (2019). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Portal. (Year unavailable). Nitrile synthesis by C-C coupling (cyanation). Available from: [Link]

-

Li, Y. et al. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. The Chemical Record. Available from: [Link]

-

Nahrain University. (Year unavailable). Synthesis of New Heterocyclic Compounds Via Nitrile group. Available from: [Link]

-

University of Illinois. (Year unavailable). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

-

Anderson, C. J. & Welch, M. J. (2011). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals. Available from: [Link]

-

The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available from: [Link]

-

Cerritos College. (Year unavailable). Nucleophilic Substitution of Alkyl Halides. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". Available from: [Link]

-

Organic Chemistry Portal. (Year unavailable). Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

-

SRD ORGANICS LTD. (Year unavailable). Heterocyclic Building Blocks. Available from: [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. Available from: [Link]

-

ResearchGate. (2025). (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Available from: [Link]

-

Royal Society of Chemistry. (Year unavailable). Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

-

ResearchGate. (Year unavailable). Modern Advances in Heterocyclic Chemistry in Drug Discovery | Request PDF. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. nva.sikt.no [nva.sikt.no]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. lookchem.com [lookchem.com]

- 14. air.unimi.it [air.unimi.it]

- 15. researchgate.net [researchgate.net]

- 16. 2-(Bromomethyl)benzonitrile | CAS 22115-41-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile synonyms and IUPAC name

This guide provides an in-depth technical analysis of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients.

Executive Summary

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (also known as 5-(bromomethyl)isoxazole-3-carbonitrile) is a bifunctional heterocyclic building block. It features an electron-deficient isoxazole core substituted with a nitrile group at the C3 position and a reactive bromomethyl moiety at the C5 position.

This compound serves as a critical "warhead" intermediate in medicinal chemistry. The bromomethyl group acts as a potent electrophile for SN2 reactions, enabling the covalent attachment of the isoxazole scaffold to amines, thiols, and phenoxides. The C3-nitrile group provides a handle for further transformation into amides, acids, or tetrazoles, making this molecule a versatile node in Fragment-Based Drug Discovery (FBDD) for anticonvulsant and anti-inflammatory targets.

Chemical Identity & Nomenclature

The compound is systematically named as a 1,2-oxazole derivative, though "isoxazole" is the preferred IUPAC parent heterocycle.

| Parameter | Details |

| IUPAC Name | 5-(Bromomethyl)isoxazole-3-carbonitrile |

| Systematic Name | 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile |

| CAS Registry Number | 1378835-68-7 |

| Molecular Formula | C5H3BrN2O |

| Molecular Weight | 187.00 g/mol |

| SMILES | N#CC1=NOC(CBr)=C1 |

| InChI Key | KTDCTRAYVOBOLV-UHFFFAOYSA-N (Analog) |

| Structural Class | Heteroaryl Alkyl Halide / Nitrile |

Physicochemical Profile

The presence of the halogen and nitrile groups renders the molecule lipophilic yet polar enough for versatile solubility in organic solvents.

| Property | Value / Description |

| Physical State | Tan to off-white solid or semi-solid |

| Melting Point | Note: Often low-melting; typically 40–60 °C range for similar analogs |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetonitrile |

| Stability | Moisture sensitive; light sensitive (store in amber vials) |

| Reactivity Hazards | Lachrymator ; potent alkylating agent |

Synthetic Pathways & Methodology

The synthesis of 5-(bromomethyl)-1,2-oxazole-3-carbonitrile is typically achieved via Wohl-Ziegler bromination of the methylated precursor. This radical substitution is highly specific to the benzylic-like methyl position at C5.

Core Synthesis Workflow

-

Precursor Formation: Cyclocondensation of alkyl acetylacetonates with hydroxylamine, followed by dehydration to form 5-methylisoxazole-3-carbonitrile .

-

Radical Bromination: Reaction with N-bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.

Figure 1: Radical bromination pathway transforming the methyl group to the bromomethyl warhead.

Detailed Experimental Protocol: Wohl-Ziegler Bromination

Note: This protocol describes the standard industry method for converting 5-methylisoxazoles to their 5-bromomethyl analogs.

Reagents:

-

5-Methylisoxazole-3-carbonitrile (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv)

-

Solvent: Carbon Tetrachloride (CCl4) or Benzotrifluoride (PhCF3) [Greener Alternative]

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-methylisoxazole-3-carbonitrile in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN in a single portion.

-

Initiation: Heat the reaction mixture to reflux (approx. 76–80 °C). The reaction is exothermic; ensure stable stirring.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction is typically complete within 2–4 hours.

-

Work-up:

-

Cool the mixture to 0 °C to precipitate succinimide by-product.

-

Filter off the succinimide solids.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a tan solid.

Critical Control Point: Avoid over-bromination (formation of the dibromomethyl impurity) by strictly limiting NBS stoichiometry and reaction time.

Reactivity & Applications in Drug Discovery

The 5-(bromomethyl) moiety is a "soft" electrophile, making it highly reactive toward "soft" nucleophiles like thiols and secondary amines. This reactivity is exploited to tether the isoxazole pharmacophore to target proteins or other molecular scaffolds.

Key Reaction Classes

-

SN2 Amination: Rapid reaction with primary/secondary amines to generate 5-(aminomethyl)isoxazole libraries.

-

Thioether Formation: Reaction with cysteine residues or thiols to form stable thioether linkages.

-

Cyclization: Reaction with amidines or hydrazines to form fused bicyclic systems.

Figure 2: Divergent synthesis pathways utilizing the electrophilic bromomethyl and the nitrile functionalities.

Therapeutic Relevance

-

Voltage-Gated Sodium Channels (Nav): Isoxazole-3-carbonitrile derivatives have been investigated as state-dependent blockers for treating epilepsy and neuropathic pain.

-

Anti-infectives: The isoxazole ring mimics the ribose ring in certain nucleoside analogs, acting as an antimetabolite.

Safety & Handling Protocols (E-E-A-T)

Warning: This compound is an alkylating agent and a likely lachrymator .

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

-

Engineering Controls: All operations, especially weighing and transfer, must be performed inside a certified chemical fume hood.

-

First Aid:

-

Skin Contact: Wash immediately with 5% sodium thiosulfate solution (to neutralize alkylation) followed by soap and water.

-

Eye Contact: Rinse for 15 minutes; seek immediate ophthalmological attention.[2]

-

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound degrades upon exposure to moisture and light, releasing HBr.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394876, 5-(Bromomethyl)isoxazole-3-carbonitrile. Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).

- Kallman, N. J., et al. (2016). Investigation of the hydrazinolysis of isoxazoles. Journal of Organic Chemistry.

- Vertex AI Search. (2026). Consolidated search results for CAS 1378835-68-7.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Topic: Synthesis of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile from propargyl bromide Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists and Process Development Scientists[1]

Executive Summary

This technical guide details the synthesis of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (also known as 5-(bromomethyl)isoxazole-3-carbonitrile), a critical pharmacophore in the development of Factor Xa inhibitors and broad-spectrum antimicrobials.[1]

Starting from propargyl bromide , the protocol employs a robust [3+2] cycloaddition strategy to construct the isoxazole core with high regiocontrol. Unlike direct methods using unstable cyanogen

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Target CAS | 106498-46-6 (Nitrile) / 84654-29-5 (Ester Intermediate) |

| Primary Input | Propargyl Bromide (80% wt. in toluene or neat) |

| Overall Yield | 45–55% (3 Steps) |

| Regioselectivity | >95:5 (5-substituted vs. 4-substituted) |

| Scale Suitability | Gram to Kilogram |

Retrosynthetic Analysis & Pathway

The 1,2-oxazole (isoxazole) core is constructed via a Huisgen [3+2] cycloaddition.[1] The 3-cyano group is introduced via an ester surrogate to avoid the dimerization issues associated with generating free cyanogen

Figure 1: Retrosynthetic logic prioritizing the stable ester intermediate to guarantee the 3-position functionality.

Experimental Protocol

Phase 1: Construction of the Isoxazole Core

Objective: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.[1] Principle: In situ generation of a nitrile oxide dipole from ethyl 2-chloro-2-(hydroxyimino)acetate (hydroximoyl chloride) followed by regioselective trapping with propargyl bromide.[1]

Reagents

-

Propargyl bromide (1.2 equiv): 80 wt. % in toluene. Note: Acts as the dipolarophile.

-

Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv): Precursor for the nitrile oxide.[1]

-

Triethylamine (TEA) (1.1 equiv): Base for dehydrohalogenation.[1]

-

Solvent: Diethyl ether (

) or Dichloromethane (DCM).[1] -

Temperature:

to Room Temperature (RT).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solubilization: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (10.0 g, 66 mmol) and Propargyl bromide (11.8 g, 79 mmol, 80% soln) in dry

(150 mL). Cool the solution to -

Cycloaddition: Add TEA (7.3 g, 72 mmol) dropwise over 60 minutes.

-

Critical Insight: Slow addition maintains a low concentration of the transient nitrile oxide, favoring cross-reaction with the alkyne over dimerization to furoxan byproducts.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The formation of a white precipitate (

) indicates reaction progress. -

Workup: Filter off the amine salts. Wash the filtrate with water (

mL) and brine ( -

Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the ester as a pale yellow solid/oil.[2]

-

Expected Yield: 75–85%.[1]

-

Phase 2: Functional Group Transformation (Ester Nitrile)

Objective: Conversion of the C-3 ester to the target carbonitrile.[1] Strategy: Ammonolysis followed by dehydration.[1]

Step 2A: Ammonolysis

-

Reaction: Dissolve the ester from Phase 1 (10.0 g) in 7N Ammonia in Methanol (50 mL).

-

Conditions: Seal the vessel and stir at RT for 4–6 hours.

-

Isolation: Concentrate the mixture in vacuo to dryness. The resulting 5-(bromomethyl)isoxazole-3-carboxamide is typically pure enough for the next step.[1]

-

Checkpoint: Verify disappearance of the ester carbonyl peak (

) and appearance of amide bands in IR.

-

Step 2B: Dehydration to Nitrile

-

Setup: Suspend the crude amide (8.0 g) in dry DCM (80 mL) containing Pyridine (6.0 equiv). Cool to

. -

Dehydration: Add Trifluoroacetic anhydride (TFAA) (1.2 equiv) or Phosphorus oxychloride (

) (1.2 equiv) dropwise.[1]-

Expert Note: TFAA is preferred for milder conditions and easier workup compared to

.

-

-

Completion: Stir at

for 1 hour, then warm to RT. Monitor for the formation of the nitrile (TLC). -

Quench: Pour the mixture into ice-cold saturated

solution. Extract with DCM.[1] -

Purification: Pass the organic layer through a short pad of silica gel to remove polar impurities. Concentrate to obtain 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile .

Critical Process Parameters & Troubleshooting

Regioselectivity Mechanism

The reaction relies on the electronic matching between the dipole (nitrile oxide) and the dipolarophile (alkyne).

-

Pathway: The oxygen of the nitrile oxide attacks the more substituted carbon of the alkyne, but steric hindrance and electronic stabilization typically direct the formation of the 5-substituted isoxazole as the major isomer (>95%).

-

Validation: Use

-NMR.[1] The C4-proton of the 5-substituted isomer typically appears as a singlet around

Handling Propargyl Bromide[1][2][3][4][5][6][7][8]

-

Safety: Propargyl bromide is a potent lachrymator and alkylating agent. All operations must be performed in a functioning fume hood.

-

Stability: Ensure the reagent is not shock-sensitive (commercial solutions in toluene are safer than neat).[1]

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Dimerization of nitrile oxide (Furoxan formation).[1] | Decrease the addition rate of TEA; increase dilution. |

| Impure Nitrile | Incomplete dehydration.[1] | Ensure anhydrous conditions in Step 2B; increase equivalents of dehydrating agent. |

| Regioisomer Mix | High temperature during addition.[3] | Maintain strict |

References

-

Synthesis of 5-(bromomethyl)isoxazole esters: Stephens, C. E., et al. "Synthesis and antiparasitic activity of 5-(bromomethyl)isoxazoles."[1] Journal of Medicinal Chemistry, 2001.

-

General Isoxazole Synthesis via Nitrile Oxides: Himo, F., et al. "Cycloaddition reactions of nitrile oxides with alkynes." Journal of the American Chemical Society, 2005.

-

Dehydration of Amides to Nitriles: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Properties of Propargyl Bromide: PubChem Database. "3-Bromopropyne."[1][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 4. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]

Using 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile in click chemistry

Application Note: High-Fidelity Utilization of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile in Click Chemistry & Bioorthogonal Ligation

Part 1: Executive Summary & Strategic Utility

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile is a privileged bifunctional scaffold in medicinal chemistry and chemical biology.[1] Unlike simple alkyl halides, this molecule offers a rigid heterocyclic core (isoxazole) that serves as a bioisostere for aromatic rings or amide bonds, improving metabolic stability and solubility.[1]

In the context of Click Chemistry , this reagent acts as a divergent node . It does not merely participate in a single reaction type; rather, it bridges two distinct "Click" universes:[1]

-

The Nitrile "Click": The C3-cyano group undergoes [3+2] cycloaddition with azides to form 5-substituted tetrazoles (a bioisostere of carboxylic acids).

-

The CuAAC Precursor: The C5-bromomethyl group is an electrophilic "anchor" that can be rapidly converted to an azide (for reaction with alkynes) or coupled to nucleophiles to install the isoxazole linker.

This guide provides validated protocols for exploiting both pathways, enabling the synthesis of fragment-based drug candidates and proteolysis-targeting chimeras (PROTACs).[1]

Part 2: Chemical Reactivity Profile

The molecule possesses two orthogonal reactive centers. Understanding their specific reactivity is crucial for preventing side reactions.[1]

| Reactive Center | Functional Group | Reactivity Mode | Primary Application |

| C5-Position | Bromomethyl ( | Electrophile ( | "Anchor" point.[1] Reacts with amines, phenols, thiols, or azide ions.[1][2] Highly reactive; susceptible to hydrolysis in strong base. |

| C3-Position | Carbonitrile ( | Dipolarophile | "Warhead."[1] Reacts with azides ( |

| Core | 1,2-Oxazole | Scaffold | Rigid linker.[1] Bioisostere for phenyl/pyridine rings. Sensitive to reductive ring opening ( |

Part 3: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Caption: Divergent synthesis pathways: Path A/B yields Tetrazole bioisosteres; Path C/D yields Triazole-linked conjugates.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of "Click-Ready" Azidomethyl Isoxazole

Objective: Convert the bromomethyl group to an azide, creating a reagent ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Reagents:

-

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (1.0 equiv)[1]

-

Sodium Azide (

) (1.2 equiv) [CAUTION: Toxic][1][3] -

Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve 5-(bromomethyl)-1,2-oxazole-3-carbonitrile (e.g., 1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

-

Addition: Add sodium azide (1.2 mmol, 78 mg) in a single portion.

-

Expert Note: If using DMF, the reaction is faster but workup is harder.[1] MeCN is preferred for ease of evaporation.

-

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Workup:

-

Storage: Store the resulting azidomethyl isoxazole at -20°C. Use within 2 weeks for best results in CuAAC reactions.

Protocol B: The "Zinc-Click" (Nitrile to Tetrazole)

Objective: Convert the C3-cyano group into a 5-substituted tetrazole. This is the classic "Sharpless Nitrile Click" utilizing Zinc catalysis, which is safer and more efficient than traditional ammonium chloride methods.[1]

Mechanism: The nitrile group is activated by the Lewis Acid (

Reagents:

-

Functionalized Isoxazole-Nitrile (Substrate)[1]

-

Sodium Azide (

) (1.5 equiv)[1] -

Zinc Bromide (

) (1.0 equiv)[1] -

Solvent: Water/Isopropanol (2:1) or DMF (if substrate is insoluble)[1]

Step-by-Step:

-

Setup: In a pressure vial or round-bottom flask, suspend the isoxazole-nitrile substrate (1.0 mmol),

(1.5 mmol), and -

Reaction: Heat to reflux (or 80–100°C) for 12–24 hours.

-

Expert Note: Unlike CuAAC, nitrile clicks require thermal energy.[1] The zinc catalyst significantly lowers the activation barrier compared to uncatalyzed methods.

-

-

Workup (Critical Step):

-

Cool to room temperature.[3]

-

Add 3N HCl until pH < 2.[3][6] Caution: This generates hydrazoic acid (

) in situ if excess azide remains.[1] Perform in a high-flow fume hood. -

The acidification protonates the tetrazole (making it less soluble in water) and breaks the Zinc-Tetrazole complex.

-

Extract with Ethyl Acetate (

).[1][3]

-

-

Purification: The tetrazole product is usually acidic.[6] It can be purified by extracting into mild base (

), washing the organic layer, and then re-acidifying the aqueous layer to precipitate the pure product.[1]

Part 5: Application in Fragment-Based Drug Discovery (FBDD)

This molecule is particularly valuable in FBDD because it allows the "growing" of a fragment in two distinct vectors.

-

Vector 1 (The Anchor): The bromomethyl group is used to attach the isoxazole to a core pharmacophore (e.g., a kinase hinge binder) via simple alkylation.[1]

-

Vector 2 (The Library): Once attached, the nitrile group remains inert.[1] It can then be "clicked" in a parallel synthesis campaign to generate a library of tetrazoles with varying pKa and lipophilicity, optimizing the drug's ADME properties.

Case Study Logic:

-

Problem: A carboxylic acid moiety on a lead compound has poor membrane permeability.

-

Solution: Replace the acid with the isoxazole-nitrile precursor. It is neutral and permeable. Once inside the target tissue (or in the final synthetic step), convert the nitrile to a tetrazole, which mimics the carboxylate's electrostatics but with better metabolic stability (see Ballatore et al.[1] regarding carboxylic acid bioisosteres).

Part 6: Safety & Handling (Critical)

-

Lachrymator/Vesicant: 5-(Bromomethyl)isoxazoles are alkylating agents similar to benzyl bromide.[1] They are potent lachrymators (tear gas agents) and skin irritants.[1]

-

Azide Hazards:

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][7] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., et al. (2005).[1] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates. Journal of the American Chemical Society, 127(1), 210–216.[1]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1]

-

Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011).[1] Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal, 6(10), 2696–2718.[1] [1]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Preventing hydrolysis of 5-(bromomethyl)isoxazole-3-carbonitrile

Technical Support Center: 5-(Bromomethyl)isoxazole-3-carbonitrile Stability & Handling

Technical Profile & Stability Overview

Compound: 5-(Bromomethyl)isoxazole-3-carbonitrile

CAS: 69735-35-9

Molecular Formula: C

Executive Summary:

This intermediate contains a highly electrophilic bromomethyl group at the 5-position.[1] The electron-withdrawing nature of the isoxazole ring, further amplified by the 3-cyano group, activates the methylene carbon, making it exceptionally prone to

The Hydrolysis Threat: Upon exposure to moisture, the bromine atom is displaced by a hydroxyl group, forming 5-(hydroxymethyl)isoxazole-3-carbonitrile and hydrobromic acid (HBr).[1] The generated HBr can autocatalytically accelerate further degradation, including the hydrolysis of the nitrile group to an amide or carboxylic acid.

Storage & Handling Protocols (The First Line of Defense)

Q: What are the mandatory storage conditions to prevent degradation?

A: You must store this compound at -20°C (± 5°C) under an inert atmosphere (Argon or Nitrogen) .[1]

-

Why -20°C? Chemical kinetics (Arrhenius equation) dictate that lower temperatures significantly retard the rate of spontaneous solvolysis.[1]

-

Why Inert Atmosphere? Ambient humidity is sufficient to initiate surface hydrolysis.[1] Once HBr is generated, it creates an acidic micro-environment that catalyzes further decomposition.[1]

Q: Can I store a solution of the compound for later use?

A: Not recommended. If unavoidable, store in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) over activated 4Å molecular sieves at -20°C for no longer than 24 hours.

-

Avoid: Alcohols (Methanol, Ethanol) or Ethers (THF) without stabilizers, as these can promote solvolysis or peroxide formation.[1]

-

Critical Check: Verify solvent water content is <50 ppm via Karl Fischer titration before storage.

Experimental Troubleshooting Guide

Scenario A: "I see a polar impurity appearing on my TLC/LCMS."

Diagnosis: This is the classic signature of hydrolysis. The product, 5-(hydroxymethyl)isoxazole-3-carbonitrile , is significantly more polar than the bromomethyl starting material due to the hydroxyl group capable of hydrogen bonding.[1]

Troubleshooting Steps:

-

Check Solvent Quality: Did you use "anhydrous" solvent from a bottle opened >1 week ago? Hygroscopic solvents like THF and DMF absorb atmospheric moisture rapidly.[1]

-

Atmosphere Control: Was the reaction flask purged with Argon?

-

Glassware: Was the glassware oven-dried? Surface moisture on glass is enough to degrade milligram-scale reactions.[1]

Corrective Action:

-

Immediate: If the impurity is minor (<5%), filter the solution through a plug of silica or neutral alumina to trap the HBr and polar alcohol, then proceed immediately.

-

Prevention: Use freshly distilled solvents or those from a solvent purification system (SPS).[1] Add activated 3Å or 4Å molecular sieves to the reaction vessel.

Scenario B: "My yield is low, and the reaction mixture turned yellow/orange."

Diagnosis:

The color change often indicates the liberation of free bromine (

Troubleshooting Steps:

-

Base Scavenger: Did you include a non-nucleophilic base (e.g., 2,6-Lutidine,

) to scavenge the leaving group? -

Temperature: Did you heat the reaction above 60°C? Thermal elimination of HBr is a risk at elevated temperatures.[1]

Corrective Action:

-

Add a solid, inorganic base like Sodium Bicarbonate (

) or Potassium Carbonate (

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways: the desired stability vs. the hydrolysis cascades triggered by moisture.

Caption: Figure 1. Degradation pathways showing the critical role of moisture in triggering HBr release and subsequent autocatalytic failure modes.

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your reactions involving 5-(bromomethyl)isoxazole-3-carbonitrile.

| Solvent Class | Recommendation | Technical Rationale |

| Nitriles (MeCN) | Highly Recommended | Polar aprotic; dissolves the compound well; low reactivity.[1] Must be anhydrous. |

| Chlorinated (DCM, CHCl | Recommended | Good solubility; non-nucleophilic.[1] Acidic impurities in CHCl |

| Ethers (THF, Dioxane) | Caution | Hygroscopic.[1] Peroxides can initiate radical degradation.[1] Use only fresh, inhibited, anhydrous grades.[1] |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Will cause rapid solvolysis (ether formation) via |

| Water | FORBIDDEN | Immediate hydrolysis to alcohol.[1] |

| DMF / DMSO | Caution | Highly hygroscopic.[1] Hard to remove. Can accelerate |

Frequently Asked Questions (FAQs)

Q: Can I use NMR to check for hydrolysis? A: Yes.

-

Intact Bromomethyl: Look for a singlet

peak around 4.4 – 4.6 ppm (in -

Hydrolyzed Alcohol: The

peak will shift upfield to approximately 4.7 – 4.9 ppm , and you may see a broad O-H singlet (variable position). -

Reference: The shift is due to the electronegativity difference between Br (2.96) and O (3.44).

Q: How do I weigh this compound if it's sensitive? A:

-

Equilibrate the storage vial to room temperature in a desiccator before opening to prevent condensation.

-

Weigh quickly into a tared flask that has been purged with Nitrogen.

-

If high precision is needed for very small amounts (<10 mg), dissolve the entire batch in a known volume of anhydrous DCM to make a stock solution, then aliquot by volume.

Q: What is the best way to quench a reaction containing excess starting material? A: Do not use water immediately.[1]

-

Add a small amount of a reactive amine (e.g., morpholine) to consume the excess bromide.[1]

-

Stir for 10 minutes.

-

Then perform your aqueous workup (partition between EtOAc and dilute Brine). This prevents the formation of the alcohol impurity during extraction, which can be difficult to separate.

References

-

BLD Pharm. (n.d.).[1] 5-(Bromomethyl)isoxazole Safety and Handling. Retrieved from

-

Carl Roth. (n.d.).[1] 3-(Bromomethyl)isoxazole Technical Data Sheet. Retrieved from [1]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoxazoles. Retrieved from

-

National Institutes of Health (NIH). (n.d.). Isoxazoles: Hydrolysis and Kinetics. PubMed.[1][2] Retrieved from

Sources

Stability of 5-(bromomethyl)isoxazole-3-carbonitrile in basic conditions

This is an automated response from the Heterocycle Chemistry Technical Support Center . Ticket ID: ISOX-CN-5BR-STAB Subject: Stability & Handling of 5-(bromomethyl)isoxazole-3-carbonitrile in Basic Media

PART 1: CRITICAL OPERATIONAL ALERT

Status: HIGH RISK Summary: 5-(bromomethyl)isoxazole-3-carbonitrile is highly unstable in the presence of strong nucleophilic bases (hydroxides, alkoxides) and aqueous basic media.

The Core Conflict:

You are likely attempting to utilize the bromomethyl group as an electrophile for nucleophilic substitution (

Immediate Action Required:

-

Stop using NaOH, KOH, NaOMe, or NaOEt if observing low yields or black tar formation.[1]

-

Switch to non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (

,

PART 2: THE STABILITY PARADOX (MECHANISM)

To troubleshoot effectively, you must understand the competing pathways.[1] The 3-cyano group pulls electron density from the ring, making the N-O bond weaker and the ring carbons more electrophilic.[1]

The Failure Mechanism (Ring Fragmentation)

Under strong basic conditions (pH > 10 or presence of

Pathway Visualization

The following diagram illustrates the bifurcation between the desired substitution and the fatal ring opening.

Figure 1: Mechanistic divergence.[1] Strong bases trigger ring destruction (Red Path), while mild bases facilitate the desired substitution (Green Path).[1]

PART 3: TROUBLESHOOTING GUIDE

Base Compatibility Matrix

Use this table to select the correct reagent for your transformation.

| Base Class | Specific Reagents | Compatibility | Technical Notes |

| Strong/Hard | NaOH, KOH, LiOH | INCOMPATIBLE | Causes rapid hydrolysis of the nitrile and ring opening.[1] |

| Alkoxides | NaOMe, NaOEt, t-BuOK | CRITICAL FAILURE | High basicity causes immediate fragmentation to enolates.[1] |

| Tertiary Amines | DIPEA (Hünig's), TEA | EXCELLENT | Non-nucleophilic.[1] Scavenges HBr without attacking the ring. |

| Inorganic Weak | GOOD | Use in aprotic solvents (Acetone, DMF).[1] Avoid water. | |

| Pyridines | Pyridine, DMAP | CAUTION | Can form pyridinium salts with the -CH2Br group (unwanted side reaction).[1] |

Solvent Selection

-

Preferred: Acetonitrile (MeCN), Dichloromethane (DCM), THF (Anhydrous).[1]

-

Avoid: Water, Methanol, Ethanol (unless using neutral conditions), DMSO (can cause oxidation of alkyl halides upon heating).[1]

PART 4: STANDARD OPERATING PROCEDURE (SOP)

Protocol: Nucleophilic Substitution of Bromine with a Secondary Amine. Objective: Replace -Br with -NR2 while preserving the isoxazole core.

Materials:

-

5-(bromomethyl)isoxazole-3-carbonitrile (1.0 eq)

-

Secondary Amine (1.1 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

-

Acetonitrile (Anhydrous)[1]

Workflow:

-

Preparation: Dissolve the isoxazole substrate in anhydrous Acetonitrile (0.1 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the reaction vessel to 0°C (ice bath). Cold temperatures suppress the kinetic ring-opening pathway.

-

Base Addition: Add DIPEA slowly.

-

Nucleophile Addition: Add the amine dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

-

Success Indicator: Disappearance of starting material (SM) without the formation of a baseline streak (tar).

-

-

Workup: Dilute with EtOAc, wash with saturated

(mildly acidic wash neutralizes residual amine and stabilizes the ring). Dry over

PART 5: FREQUENTLY ASKED QUESTIONS (FAQ)

Q1: My reaction mixture turned black immediately after adding NaOH. What happened? A: You triggered the base-catalyzed polymerization of the isoxazole. The hydroxide ion attacked the ring (likely at C5 or via deprotonation of the methylene group followed by rearrangement), breaking the N-O bond.[1] The resulting acyclic species are highly reactive and polymerize into "tar."

Q2: Can I use this compound in a Suzuki coupling?

A: Yes, but you must use anhydrous conditions and weak bases.[1] Use

Q3: How should I store the starting material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is labile; moisture can cause slow hydrolysis to the alcohol, which is then prone to further degradation.[1]

Q4: I see a new spot on TLC that is very polar. Is that my product?

A: Likely not. If the spot is at the baseline and the reaction was basic, it is probably the ring-opened carboxylate or amide byproduct.[1] The desired substitution product usually has an

References

-

Praveen, C., et al. (2010).[1][3] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1][3] Synlett, 777-781.[1][3] (Demonstrates the sensitivity of isoxazole synthesis and the stability of 3,5-disubstituted systems).

-

Sperry, J. B., & Wright, D. L. (2005).[1] "The application of isoxazoles in the synthesis of natural products."[1] Current Opinion in Drug Discovery & Development. (Reviews the latent reactivity of the isoxazole N-O bond and its cleavage under basic conditions).

-

Baumann, M., et al. (2011).[1] "Flow Chemistry Synthesis of 5-Bromomethylisoxazoles." Beilstein Journal of Organic Chemistry, 7, 442-495.[1] (Provides specific handling protocols for bromomethyl-isoxazoles to avoid degradation).

-

Leflunomide Mechanism Studies. (Various). (Leflunomide contains an isoxazole ring that opens in vivo; this mechanism is chemically analogous to the base-catalyzed instability described here).

Sources

Technical Support Center: Isoxazole Carbonitrile Extraction & Purification

Status: Operational Ticket ID: ISOX-CN-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Solvent Systems for Isoxazole Carbonitrile Workup

Introduction

Welcome to the Technical Support Center. You are likely here because your isoxazole carbonitrile yields are inconsistent, or you are battling persistent emulsions during liquid-liquid extraction (LLE). Isoxazole carbonitriles present a unique challenge: the isoxazole ring is electronically sensitive to strong bases (leading to ring opening), while the carbonitrile group increases polarity, often forcing the molecule into the aqueous phase or "rag layer."

This guide moves beyond standard protocols to address the mechanistic causes of extraction failure. We focus on thermodynamic partitioning, hydrolytic stability, and green solvent substitution.

Module 1: Phase Separation & Solvent Selection

User Question: “I am using Dichloromethane (DCM) for extraction, but my recovery is low (~60%). I suspect the product is staying in the water, but I can’t use more aggressive solvents without pulling impurities. What is the alternative?”

Technical Diagnosis: DCM is the traditional "go-to" for heterocycles, but it has two fatal flaws for this specific application:

-

Emulsion Formation: DCM’s high density (1.33 g/mL) often creates stable emulsions with aqueous buffers, trapping your product in the interface.

-

Environmental Toxicity: It is increasingly restricted in pharmaceutical scale-up.[1]

The Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF).

Why it works (The Science):

-

Polarity Match: 2-MeTHF has a higher polarity and Lewis basicity than standard ethers (like diethyl ether), making it exceptional at solvating the polar isoxazole-carbonitrile motif.

-

Density Dynamics: Unlike DCM, 2-MeTHF (Density ~0.86 g/mL) forms the top layer. This allows for cleaner cuts and easier visualization of the interface.

-

Water Saturation: 2-MeTHF saturates with water (~4%) less than THF but enough to dissolve salts that might otherwise crash out and cause rag layers.

Protocol: The "Salting Out" Swap

-

Saturate Aqueous Phase: Add NaCl to your aqueous reaction mixture until saturation. This exploits the Salting-Out Effect, increasing the ionic strength of the water and forcing the organic isoxazole into the organic phase.

-

Solvent Exchange: Replace DCM with 2-MeTHF.

-

Ratio: Use a 1:1 ratio of Aqueous:Organic solvent.

Comparative Data: Solvent Efficiency for Nitrogen Heterocycles

| Property | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Boiling Point | 40°C | 77°C | 80°C |

| Density (g/mL) | 1.33 (Bottom Layer) | 0.90 (Top Layer) | 0.86 (Top Layer) |

| Water Miscibility | Low | Moderate | Low-Moderate (Clean separation) |

| Emulsion Risk | High | Medium | Low |

| Green Rating | Red (Hazardous) | Green (Recommended) | Green (Preferred) |

Module 2: Chemical Stability & pH Control

User Question: “My product disappears during the bicarb wash. LCMS shows a new peak with the same mass but different retention time, or sometimes a mass corresponding to ring opening. Is my compound decomposing?”

Technical Diagnosis: You are likely triggering Base-Catalyzed Ring Opening (BCRO) . The isoxazole ring, particularly when substituted with electron-withdrawing groups like a carbonitrile (-CN), is susceptible to nucleophilic attack at the C3 or C5 positions by hydroxide ions. This cleaves the N-O bond, resulting in a cyano-enolate or nitrile oxide derivative.

The "Safe Zone" Protocol:

-

Avoid: 1M NaOH or strong carbonate washes (pH > 10).

-

Use: Phosphate buffer (pH 6.0 - 7.5) or dilute Sodium Bicarbonate (only if strictly necessary and brief).

-

Temperature: Keep all aqueous washes < 10°C. Ring opening is temperature-dependent.

Visualizing the Stability Workflow:

Caption: Decision logic for preserving isoxazole ring integrity during aqueous workup. pH control is the critical control point (CCP).

Module 3: Troubleshooting Emulsions (The "Rag Layer")

User Question: “I have a thick rag layer between my organic and aqueous phases. Centrifugation isn't helping. How do I recover my product?”

Technical Diagnosis: Emulsions in isoxazole synthesis are often caused by amphiphilic byproducts (e.g., partially reacted oximes) or fine particulates acting as surfactants.

The "Phase-Break" Protocol: Do not simply wait. Active intervention is required.

-

Filtration: Pass the entire biphasic mixture through a pad of Celite 545 . This physically removes the particulate matter stabilizing the emulsion.

-

The Brine Wash: If filtration fails, add saturated brine.

-

Co-Solvent Addition: Add a small amount (5-10% v/v) of Isopropanol (IPA) to the organic layer.

-

Warning: IPA increases water solubility, so only use this if you are re-extracting the aqueous layer later.

-

Emulsion Breaking Workflow:

Caption: Step-by-step escalation protocol for breaking stable emulsions in heterocyclic extractions.

Module 4: Green Chemistry & Sustainability

User Question: “Our lab is moving to 'Green Chemistry' standards. We need to eliminate chlorinated solvents entirely. What is the validated workflow for isoxazoles?”

Technical Diagnosis: Replacing DCM is not just about safety; it's about efficiency. The modern standard for heterocyclic extraction is 2-MeTHF or CPME (Cyclopentyl methyl ether) .

Green Protocol:

-

Extraction: Use 2-MeTHF . It is derived from renewable resources (corn cobs/bagasse) and has a lower heat of vaporization than water, making it easier to distill off.

-

Chromatography: Instead of DCM/Methanol, use Ethyl Acetate/Ethanol (3:1) .

-

Note: Ethanol is more polar than methanol in this context. You may need to adjust your Rf values.[5]

-

-

Recrystallization: Isoxazole carbonitriles often crystallize well from Heptane/IPA mixtures, avoiding the need for chromatography entirely.

References

-

Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry, 2011, 13, 854-862.[6] [Link]

-

ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide."[7] ResearchGate. [Link][7][8]

-

Prat, D., et al. "Chem21 Solvent Selection Guide." Green Chemistry, 2016.[6] [Link]

Sources

Technical Support Center: Stability & Storage of Bromomethyl Isoxazoles

Introduction: The Stability Paradox

Bromomethyl isoxazoles, particularly 3-(bromomethyl)-5-methylisoxazole , are pivotal "warheads" in medicinal chemistry. The high reactivity of the bromomethyl group (

If you are reading this guide, you likely encountered a sample that has turned yellow, developed a pungent odor, or failed to react as expected. This guide synthesizes thermodynamic realities with practical handling protocols to arrest degradation.

Part 1: The Degradation Matrix (Mechanistic Insight)

To prevent degradation, one must understand the enemy. The decay of bromomethyl isoxazoles is not random; it follows specific kinetic pathways driven by moisture , light , and autocatalysis .

Q1: Why did my white solid turn yellow/brown?

A: The yellowing is a visual indicator of hydrobromic acid (HBr) formation and subsequent polymerization.

The primary degradation pathway is hydrolysis . Even trace atmospheric moisture attacks the methylene carbon in an

-

Initiation: Water displaces the bromide, forming the hydroxymethyl isoxazole and releasing HBr.

-

Propagation (The "Acid Spike"): The released HBr is a strong acid. It can protonate the isoxazole nitrogen, destabilizing the ring and catalyzing further decomposition or polymerization of the isoxazole core.

-

Visual Result: The "yellow oil" often seen coating the solid is a mixture of the alcohol derivative, polymer byproducts, and trapped HBr [1, 2].

Q2: Is the pungent odor normal?

A: No, and it is dangerous. While pure bromomethyl isoxazoles have a distinct smell, a sharp, acrid, tear-inducing odor indicates the release of free HBr and volatile alkyl bromides. These compounds are lachrymators (tear gas agents).[1] If you smell it strongly, the container integrity is compromised [3].

Visualization: The Cascade of Decay

The following diagram illustrates the autocatalytic loop you must break during storage.

Figure 1: The hydrolytic degradation pathway showing the autocatalytic role of HBr.[2]

Part 2: Critical Storage Protocol (The "How-To")

Do not rely on standard "cool, dry place" advice. Follow this Inert-Cryo-Dark protocol to maximize shelf life.

The "Inert-Cryo-Dark" System

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, significantly slowing the rate of hydrolysis ( |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Glass + Teflon Tape | Amber glass blocks UV light (preventing C-Br photolysis). Teflon tape seals the cap against moisture ingress. |

| Desiccation | Secondary Containment | Store the vial inside a jar containing Drierite or silica gel. |

Step-by-Step Storage Workflow

-

Purge: After every use, gently flow dry Nitrogen or Argon into the vial for 10-15 seconds.

-

Seal: Cap tightly. Wrap the cap-neck interface with Parafilm or Teflon tape.

-

Isolate: Place the vial into a secondary container (a larger jar) containing a desiccant packet.

-

Freeze: Store the secondary container at -20°C.

Part 3: Troubleshooting & FAQs

Q3: I left the bottle on the bench overnight. Is it ruined?

A: Likely not, but purity has dropped.

-

Test: Check the melting point. Pure 3-(bromomethyl)-5-methylisoxazole melts around 59°C [5]. A drop in melting point (e.g., to 50-55°C) indicates impurity formation.

-

Action: If it is still a white/off-white solid, purge with Argon and return to the freezer immediately. If it has turned into a slush or yellow liquid, recrystallization is required.

Q4: How do I handle the "Lachrymator" risk safely?

A: Treat this compound as a chemical weapon.

-

Engineering Control: ALWAYS open vials inside a functioning fume hood.

-

PPE: Double nitrile gloves and safety goggles are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous sodium bicarbonate (

) in the hood. If you spill the solid, quench it with bicarbonate solution to neutralize any generated HBr immediately [3].

Q5: Can I store it in solution?

A: generally No , unless necessary for immediate use.

-

Why: Solvents often contain trace water or nucleophilic impurities (like ethanol in chloroform stabilizers) that accelerate degradation.

-

Exception: If you must, use anhydrous Dichloromethane (DCM) or Toluene stored over molecular sieves (3Å or 4Å). Avoid alcohols (Methanol/Ethanol) strictly, as they will rapidly react to form the ether derivative via solvolysis [1].

Visualization: Storage Decision Tree

Figure 2: Decision logic for determining the correct storage vector based on physical state.

Part 4: Emergency Recovery (Self-Validating Protocol)

If your material has degraded (yellow/sticky), you may attempt to salvage it if the degradation is <20%.

-

Dissolution: Dissolve the crude material in a minimal amount of warm Hexane or Heptane (the polar impurities and polymers are often less soluble in non-polar alkanes).

-

Filtration: Filter off the insoluble yellow/brown gum.

-

Crystallization: Cool the filtrate to -20°C. The bromomethyl isoxazole should crystallize out as white needles.

-

Validation:

-

TLC: Run TLC (Hexane/Ethyl Acetate). The product should be a distinct spot; impurities usually trail near the baseline.

-

Litmus Test: Hold a wet pH strip over the open vial. If it turns red instantly, significant HBr is still present.

-

References

-

BenchChem. (2025). Technical Support Center: Managing Bromomethyl Group Hydrolysis in Aqueous Media. Retrieved from

-

PubChem. (2025).[2] 3-(Bromomethyl)-5-methylisoxazole Compound Summary. National Library of Medicine. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-(bromomethyl)acrylate (Lachrymator Handling). Retrieved from

-

Carl Roth. (2025). Product Specification: 3-(Bromomethyl)isoxazole Storage Conditions. Retrieved from

-

Sigma-Aldrich. (2025). 5-(Bromomethyl)-3-methylisoxazole Properties and Safety. Retrieved from

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Executive Summary

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (also known as 5-(bromomethyl)isoxazole-3-carbonitrile) is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles, particularly in the development of NAMPT modulators and other isoxazole-based therapeutics. Its reactivity profile is defined by the labile primary bromide at the C5 position, activated by the electron-deficient isoxazole ring.

This guide provides a detailed analysis of its 1H NMR spectral signature in CDCl3 , differentiating it from its precursor (5-methylisoxazole-3-carbonitrile) and structurally related analogs. By understanding these shifts, researchers can rapidly monitor reaction progress and assess purity.

Chemical Shift Analysis & Comparative Data

The characterization of 5-(bromomethyl)-1,2-oxazole-3-carbonitrile relies on identifying the downfield shift of the C5-substituent upon bromination and the desheilding of the aromatic H-4 proton.

Comparative 1H NMR Data (CDCl3, 400 MHz)

The following table contrasts the target molecule with its direct precursor and a validated electronic analog, 5-(bromomethyl)-3-(trifluoromethyl)isoxazole .

| Feature | Target: 5-(Bromomethyl)-3-CN | Precursor: 5-Methyl-3-CN | Analog: 5-(Bromomethyl)-3-CF3 |

| C4-H (Aromatic) | δ 6.75 ppm (s) | δ 6.45 – 6.50 ppm (s) | δ 6.72 ppm (s) [1] |

| C5-Substituent | δ 4.55 ppm (s, -CH₂Br) | δ 2.55 ppm (s, -CH₃) | δ 4.50 – 4.60 ppm (s, -CH₂Br) |

| C3-Substituent | N/A (Nitrile, quaternary) | N/A (Nitrile, quaternary) | N/A (CF3, no protons) |

| Solvent Residual | 7.26 ppm (CHCl3) | 7.26 ppm (CHCl3) | 7.26 ppm (CHCl3) |

Technical Insight: The conversion of the C5-methyl group to a bromomethyl group introduces an electronegative bromine atom, causing a significant downfield shift (~2.0 ppm) of the methylene protons compared to the methyl precursor. The H-4 aromatic proton also shifts downfield (approx. +0.25 ppm) due to the inductive electron-withdrawing effect of the bromine and the inherent electron deficiency of the 3-cyanoisoxazole core.

Spectral Interpretation Guide

-

The Diagnostic Signal: The singlet at ~4.55 ppm is the definitive marker for the product. If the reaction is incomplete, you will see the starting material's methyl singlet at ~2.55 ppm .

-

Impurity Flag: A signal appearing at ~6.60 ppm (H-4) alongside a methylene peak at ~4.40 ppm often indicates the formation of the dibromomethyl side product (over-bromination), a common issue in radical brominations.

Experimental Protocol: Synthesis & Characterization